Ipatasertib Ipatasertib (2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-1-piperazinyl]-3-(propan-2-ylamino)-1-propanone is a N-arylpiperazine.
Ipatasertib has been used in trials studying the treatment of Cancer, Neoplasms, Solid Cancers, Breast Cancer, and Gastric Cancer, among others.
Ipatasertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Ipatasertib binds to and inhibits the activity of Akt in a non-ATP-competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Brand Name: Vulcanchem
CAS No.: 1001264-89-6
VCID: VC0001406
InChI: InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1
SMILES: CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O
Molecular Formula: C24H32ClN5O2
Molecular Weight: 458.0 g/mol

Ipatasertib

CAS No.: 1001264-89-6

Cat. No.: VC0001406

Molecular Formula: C24H32ClN5O2

Molecular Weight: 458.0 g/mol

* For research use only. Not for human or veterinary use.

Ipatasertib - 1001264-89-6

CAS No. 1001264-89-6
Molecular Formula C24H32ClN5O2
Molecular Weight 458.0 g/mol
IUPAC Name (2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one
Standard InChI InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1
Standard InChI Key GRZXWCHAXNAUHY-NSISKUIASA-N
Isomeric SMILES C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O
SMILES CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O
Canonical SMILES CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O
Appearance Assay:≥98%A crystalline solid

Ipatasertib, also known as GDC-0068 or RG7440, is an experimental cancer drug developed by Genentech in collaboration with Array Biopharma and currently under development by Roche . It is a small molecule inhibitor of the serine/threonine protein kinase Akt (protein kinase B), which plays a crucial role in the PI3K/Akt signaling pathway . This pathway is frequently dysregulated in various cancers, contributing to tumorigenesis and resistance to antineoplastic agents .

Mechanism of Action

Ipatasertib acts as a non-ATP-competitive inhibitor of Akt, targeting all three isoforms of phosphorylated Akt (p-Akt) . By inhibiting Akt activity, ipatasertib disrupts the PI3K/Akt signaling pathway, which can lead to reduced tumor cell proliferation and induction of apoptosis . This mechanism is crucial for its potential antineoplastic activity.

Clinical Trials and Research Findings

Ipatasertib has been studied in various clinical trials for the treatment of cancers, including breast cancer, gastric cancer, and other solid tumors . In preclinical studies, ipatasertib demonstrated significant inhibition of cell proliferation and colony formation in uterine serous carcinoma (USC) cell lines . When combined with paclitaxel, ipatasertib showed synergistic effects in reducing cell proliferation and increasing apoptosis in USC cells .

In clinical trials, ipatasertib is currently in phase III for breast cancer treatment . A study combining ipatasertib with paclitaxel in patients with metastatic breast cancer reported common side effects such as diarrhea, nausea, fatigue, and vomiting .

Potential Applications

Given its mechanism of action and research findings, ipatasertib holds promise for treating cancers where the PI3K/Akt pathway is dysregulated. Its potential applications include:

  • Breast Cancer: Currently in phase III trials.

  • Gastric Cancer: Part of ongoing research for solid tumors.

  • Uterine Serous Carcinoma: Demonstrated efficacy in preclinical studies.

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